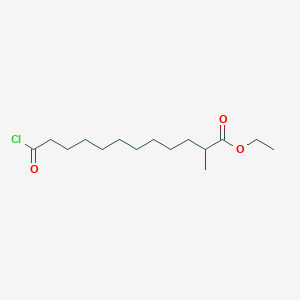
Ethyl 12-chloro-2-methyl-12-oxododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 11-Ethoxycarbonyldodecanoyl Chloride involves the reaction of dodecanoic acid with thionyl chloride to form dodecanoyl chloride, which is then reacted with ethyl chloroformate to yield the final product . The reaction conditions typically involve:
Temperature: Controlled at low temperatures to prevent decomposition.
Solvent: Chloroform or other non-polar solvents.
Catalysts: None required for this specific reaction.
Industrial production methods are similar but scaled up, ensuring rigorous control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
11-Ethoxycarbonyldodecanoyl Chloride undergoes several types of chemical reactions:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 11-ethoxycarbonyldodecanoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, alcohols.
Solvents: Chloroform, dichloromethane.
Catalysts: None typically required.
Major products formed from these reactions include amides, esters, and alcohols.
Scientific Research Applications
11-Ethoxycarbonyldodecanoyl Chloride is widely used in scientific research, particularly in:
Chemistry: As a reagent for the synthesis of various organic compounds.
Biology: In the modification of biomolecules for proteomics research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Ethoxycarbonyldodecanoyl Chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the acyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles.
Comparison with Similar Compounds
Similar compounds to 11-Ethoxycarbonyldodecanoyl Chloride include:
Dodecanoyl Chloride: Lacks the ethoxycarbonyl group, making it less versatile in certain reactions.
Ethyl Chloroformate: Contains a similar functional group but with different reactivity and applications.
Lauryl Chloride: Another acyl chloride with a shorter carbon chain, leading to different physical properties and reactivity.
The uniqueness of 11-Ethoxycarbonyldodecanoyl Chloride lies in its combination of the ethoxycarbonyl and dodecanoyl groups, providing a balance of reactivity and stability that is useful in various research and industrial applications .
Properties
Molecular Formula |
C15H27ClO3 |
|---|---|
Molecular Weight |
290.82 g/mol |
IUPAC Name |
ethyl 12-chloro-2-methyl-12-oxododecanoate |
InChI |
InChI=1S/C15H27ClO3/c1-3-19-15(18)13(2)11-9-7-5-4-6-8-10-12-14(16)17/h13H,3-12H2,1-2H3 |
InChI Key |
WFXPEAJCOVFPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CCCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















